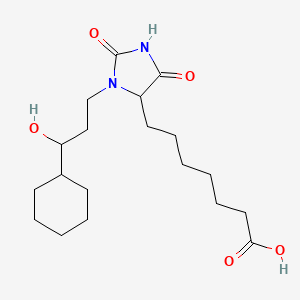

(8-epi)-BW 245C

Descripción

a selective DP receptor agonist

Structure

3D Structure

Propiedades

IUPAC Name |

7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDQIOZJEJFMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997118 | |

| Record name | 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75693-75-3 | |

| Record name | 3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxo-4-imidazolidineheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75693-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BW 245C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075693753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[1-(3-Cyclohexyl-3-hydroxypropyl)-4-hydroxy-2-oxo-2,5-dihydro-1H-imidazol-5-yl]heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidine-4-heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (8-epi)-BW 245C: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-epi)-BW 245C is a synthetic hydantoin derivative and a diastereomer of the potent prostaglandin D2 (PGD2) receptor agonist, BW 245C. While its counterpart, BW 245C, is a well-characterized selective agonist of the D-type prostanoid (DP1) receptor, this compound is recognized as the less active of the two C-8 epimers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It includes a detailed description of the DP1 receptor signaling pathway, relevant experimental protocols for its characterization, and a comparative analysis with its more active stereoisomer. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the structure-activity relationships of prostanoid receptor modulators.

Chemical Identity and Physicochemical Properties

This compound, also known as BW 246C, is structurally defined by a hydantoin core with two side chains: a heptanoic acid moiety and a 3-cyclohexyl-3-hydroxypropyl group. The stereochemistry at the eighth carbon atom distinguishes it from the more pharmacologically active BW 245C.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4R)-rel-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid | [1] |

| Synonyms | 8-epi BW 245C, BW 246C | [1] |

| CAS Number | 65705-83-1 | [1][2] |

| Molecular Formula | C₁₉H₃₂N₂O₅ | [1][2] |

| Molecular Weight | 368.47 g/mol | [2] |

| Canonical SMILES | O=C(O)CCCCCC--INVALID-LINK--N(CC--INVALID-LINK--O)C1=O | [2] |

Pharmacological Properties and Mechanism of Action

This compound is an agonist of the Prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the stimulatory G-protein (Gs). This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP levels mediates various physiological responses.

Table 2: Pharmacological Data for BW 245C (the active diastereomer)

| Parameter | Value | Species/System | Source(s) |

| Binding Affinity (Ki) | 0.9 nM | Human Platelet Membranes ([³H]-PGD2 displacement) | [3] |

| Functional Potency (IC50) | 2.5 nM | Inhibition of ADP-induced platelet aggregation | [3] |

| Functional Potency (EC50) | 0.7 nM | cAMP production in HEK293 cells expressing human DP1 receptor | [3] |

The activity of BW 245C is reported to be approximately 70-fold greater than that of this compound, highlighting the critical role of stereochemistry in its interaction with the DP1 receptor.

DP1 Receptor Signaling Pathway

The activation of the DP1 receptor by an agonist like this compound initiates a well-defined signaling pathway. The key steps are outlined in the diagram below.

Experimental Protocols

The characterization of this compound involves its chemical synthesis and purification, followed by in vitro assays to determine its pharmacological activity.

Synthesis and Purification of this compound

The synthesis of hydantoin prostaglandin analogues, including the diastereomers of the cyclohexyl analogue of BW 245C, was first described by Caldwell et al. (1980). The general approach involves the reaction of an appropriate amino acid ester with a carbonyl compound to form a hydantoin ring, followed by the introduction of the side chains. The separation of the diastereomers is typically achieved by chromatography.

Experimental Workflow for Synthesis and Purification:

A detailed, step-by-step protocol based on the literature would involve multi-step organic synthesis requiring expertise in the field. Researchers should refer to the primary literature for precise reaction conditions, reagents, and purification methods.

In Vitro Pharmacological Assays

This assay is used to determine the binding affinity (Ki) of this compound for the DP1 receptor. It involves a competition experiment with a radiolabeled ligand (e.g., [³H]-PGD2).

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human DP1 receptor.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl₂).

-

Competition Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of [³H]-PGD2, and varying concentrations of this compound. Include controls for total binding (no competitor) and non-specific binding (excess non-radiolabeled PGD2).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50).

Protocol Outline:

-

Cell Culture: Culture a cell line expressing the DP1 receptor (e.g., HEK293-hDP1) in appropriate media.

-

Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

This compound is a valuable tool compound for studying the structure-activity relationships of DP1 receptor agonists. Its reduced activity compared to its diastereomer, BW 245C, underscores the stereochemical requirements for potent receptor activation. While detailed pharmacological data for this compound are sparse in the public domain, the experimental protocols outlined in this guide provide a framework for its comprehensive characterization. Further studies are warranted to fully elucidate its pharmacological profile and to leverage this knowledge in the design of novel, selective prostanoid receptor modulators.

References

An In-depth Technical Guide on the Core Mechanism of Action of (8-epi)-BW 245C

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-epi)-BW 245C is a diastereomer of the potent and selective prostaglandin D2 (PGD2) receptor subtype 1 (DP1) agonist, BW 245C. This technical guide delineates the core mechanism of action of this compound, primarily through its interaction with the DP1 receptor, a G-protein coupled receptor (GPCR). Activation of the DP1 receptor by agonists like BW 245C initiates a well-defined signaling cascade involving the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in a range of cellular responses. This guide provides a comprehensive overview of this signaling pathway, summarizes the available quantitative pharmacological data for the closely related compound BW 245C, details relevant experimental protocols for studying DP1 agonists, and presents visual diagrams of the signaling cascade and experimental workflows. While specific quantitative data for this compound is limited in publicly available literature, its mechanism of action is inferred from its structural relationship to BW 245C.

Introduction to this compound and the DP1 Receptor

Prostaglandin D2 (PGD2) is a lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses.[1] Its effects are mediated through two distinct GPCRs: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2] These two receptors often have opposing effects. The DP1 receptor is coupled to the Gαs protein and its activation typically leads to cellular relaxation and inhibition of platelet aggregation.[3]

BW 245C is a synthetic hydantoin derivative that acts as a potent and selective agonist for the DP1 receptor.[4] this compound is a diastereomer of BW 245C, and while its pharmacological profile is not as extensively documented, it is presumed to interact with the DP1 receptor in a similar manner to BW 245C. Understanding the stereoselectivity of this interaction is crucial for the development of targeted therapeutics.

Core Mechanism of Action: The DP1 Signaling Pathway

The primary mechanism of action of this compound is the activation of the DP1 receptor, which initiates the following signaling cascade:

-

Receptor Binding: this compound binds to the orthosteric binding site of the DP1 receptor on the cell surface.

-

G-Protein Coupling and Activation: This binding induces a conformational change in the receptor, leading to the coupling and activation of the heterotrimeric G-protein, specifically the Gαs subunit. The Gαs subunit releases GDP and binds GTP.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing a conformational change that releases the catalytic subunits.

-

Downstream Phosphorylation: The active catalytic subunits of PKA phosphorylate a variety of downstream substrate proteins on serine and threonine residues. This includes transcription factors such as the cAMP response element-binding protein (CREB), which, upon phosphorylation, can modulate gene expression.

This signaling pathway ultimately mediates the physiological effects associated with DP1 receptor activation, such as vasodilation and inhibition of platelet aggregation.

Signaling Pathway Diagram

Quantitative Pharmacological Data

| Parameter | Ligand | Receptor/System | Value | Assay Type |

| Binding Affinity (Ki) | BW 245C | Mouse DP | 2.8 nM | Radioligand Binding ([3H]PGD2) |

| Functional Potency (EC50) | BW 245C | Mouse DP | 3.2 nM | Not Specified |

| Inhibition of Platelet Aggregation (IC50) | BW 245C | Human Platelets (ADP-induced) | 8.7 nM | Platelet Aggregometry |

| Inhibition of Platelet Aggregation (IC50) | BW 245C | Rat Platelets (ADP-induced) | 9.9 nM | Platelet Aggregometry |

Note: The stereochemistry at the C-8 position can influence the binding affinity and efficacy of prostaglandin analogs. Further studies are required to precisely quantify the pharmacological parameters of this compound and to determine the stereoselectivity of the DP1 receptor for these isomers.

Key Experimental Protocols

The characterization of DP1 receptor agonists like this compound involves a series of in vitro assays to determine their binding affinity, functional potency, and selectivity.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-PGD2) for binding to the DP1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the DP1 receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains:

-

A fixed concentration of cell membranes.

-

A fixed concentration of the radioligand (e.g., [3H]-PGD2) near its Kd value.

-

A range of concentrations of the unlabeled competitor compound (this compound).

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled DP1 ligand).

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its efficacy and potency (EC50) as a DP1 receptor agonist.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the DP1 receptor are cultured in appropriate media and seeded into 96-well plates.

-

Assay Conditions: The cells are washed and incubated in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP.

-

Compound Treatment: The cells are treated with a range of concentrations of the agonist (this compound) for a specific period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP tracer for binding to an anti-cAMP antibody.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay performed on a microplate.

-

Luminescence-based biosensors: Genetically encoded biosensors that produce light in response to cAMP binding.

-

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the agonist is determined from the standard curve. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Experimental Workflow Diagram

Conclusion

This compound, as a diastereomer of the well-established DP1 receptor agonist BW 245C, is presumed to exert its biological effects through the activation of the DP1 receptor and the subsequent Gαs-cAMP-PKA signaling pathway. While a detailed, direct quantitative comparison of the pharmacological properties of the two diastereomers is not extensively available, the established mechanism of action for BW 245C provides a robust framework for understanding the activity of this compound. The experimental protocols outlined in this guide provide a clear path for the further characterization of this compound and other novel DP1 receptor modulators. A thorough understanding of the stereospecific interactions between ligands and the DP1 receptor is essential for the rational design of new therapeutic agents targeting this important signaling pathway.

References

(8-epi)-BW 245C: A Comprehensive Technical Guide for the DP1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-epi)-BW 245C, a hydantoin derivative, is a potent and selective agonist for the Prostaglandin D2 receptor 1 (DP1). The DP1 receptor, a Gs protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including inflammation, sleep regulation, vasodilation, and immune responses. Activation of the DP1 receptor by its endogenous ligand, Prostaglandin D2 (PGD2), or synthetic agonists like this compound, initiates a signaling cascade that leads to the production of intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Chemical Properties and Synthesis

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the DP1 receptor. As a Gs-coupled GPCR, the activation of the DP1 receptor by an agonist triggers a conformational change, leading to the dissociation of the Gαs subunit from the Gβγ dimer.[1][2][3] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic AMP (cAMP).[1][2][3] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

References

- 1. Pharmacology and autoradiography of human DP prostanoid receptors using [3H]-BWA868C, a DP receptor-selective antagonist radioligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promegaconnections.com [promegaconnections.com]

A Comprehensive Technical Guide to the Discovery and Synthesis of BW 245C: A Potent Prostaglandin D2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of BW 245C, a potent and selective agonist for the prostaglandin D2 (PGD2) receptor, DP1. While the requested focus was on "(8-epi)-BW 245C," a comprehensive search of the scientific literature and chemical databases did not yield specific information on this particular epimer. Therefore, this guide will focus on the well-characterized parent compound, BW 245C. This document details the key quantitative pharmacological data, experimental protocols for its evaluation, and the associated signaling pathways. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, providing a foundational understanding of this important tool for studying prostanoid signaling.

Introduction: The Discovery of a Selective DP1 Agonist

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. It exerts its effects through two distinct G protein-coupled receptors: the DP1 (or DP) receptor and the DP2 receptor (also known as CRTH2). The discovery of selective ligands for these receptors has been crucial for elucidating their specific roles.

BW 245C, a hydantoin derivative, was identified as a potent and selective agonist of the DP1 receptor.[1] Initial studies demonstrated its potent anti-aggregatory activity on human platelets, an effect mediated through the DP1 receptor.[2] Its high affinity and selectivity for the DP1 receptor over other prostanoid receptors, such as those for PGI2 or PGE2, have established BW 245C as a valuable pharmacological tool for investigating DP1 receptor function.[1]

Synthesis of BW 245C and its Analogues

Pharmacological Profile: Quantitative Data

The pharmacological activity of BW 245C has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of BW 245C

| Receptor | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference |

| DP1 | BW 245C | Human | Platelets | High Affinity* | [1] |

*Specific Ki values from radioligand binding studies were not explicitly stated in the reviewed literature, but high affinity and selectivity for the PGD2 receptor were consistently reported.

Table 2: Functional Potency (EC50) of BW 245C

| Assay | Species | Tissue/Cell Line | EC50 | Relative Potency | Reference |

| Inhibition of Platelet Aggregation | Human | Platelet-Rich Plasma | - | 0.2 x prostacyclin; 8 x PGD2 | [2] |

| Inhibition of Platelet Aggregation | Rat | Platelet-Rich Plasma | - | Weakly active | [2] |

| Inhibition of Platelet Aggregation | Rabbit | Platelet-Rich Plasma | - | Weakly active | [2] |

| Adenylate Cyclase Activation | Human | Platelets | - | Potent activation | [4] |

Table 3: In Vivo Hemodynamic Effects of BW 245C in Anesthetized Rats

| Dose (µg/kg, i.v.) | Change in Mean Arterial Pressure (MAP) | Change in Regional Vascular Resistance (RVR) - Skeletal Muscle | Change in Regional Vascular Resistance (RVR) - Skin | Reference |

| 0.3 | - | -6 ± 13% | -29 ± 8% | [5] |

| 3 | Dose-dependent reduction | -53 ± 11% | -55 ± 8% | [5] |

| 30 | Dose-dependent reduction | -68 ± 6% | -30 ± 16% | [5] |

Table 4: Cardiovascular Effects of BW 245C in Humans

| Dose (ng/kg/min, i.v.) | Effect on Heart Rate | Effect on Pulse Pressure | Reference |

| 1, 2, and 4 | Progressive increase | Progressive increase | [6] |

Experimental Protocols

Platelet Aggregation Assay

This protocol is a generalized procedure for assessing the anti-aggregatory effects of BW 245C.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. PPP is used to set the baseline (100% aggregation).

-

-

Aggregation Measurement:

-

Use a platelet aggregometer to measure changes in light transmission through a stirred suspension of PRP.

-

Pre-warm the PRP sample to 37°C.

-

Add a submaximal concentration of a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.

-

To test the inhibitory effect of BW 245C, pre-incubate the PRP with varying concentrations of the compound for a short period (e.g., 1-5 minutes) before adding the agonist.

-

Record the aggregation response as a percentage of the light transmission through PPP.

-

-

Data Analysis:

-

Calculate the percentage inhibition of aggregation for each concentration of BW 245C.

-

Determine the IC50 value (the concentration of BW 245C that causes 50% inhibition of the agonist-induced aggregation).

-

cAMP Measurement Assay

This protocol outlines a general method for measuring changes in intracellular cyclic AMP (cAMP) levels in response to DP1 receptor activation by BW 245C.

-

Cell Culture:

-

Culture cells expressing the DP1 receptor (e.g., human platelets or a recombinant cell line) in appropriate media.

-

-

cAMP Assay:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Incubate the cells with varying concentrations of BW 245C for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP concentration against the log concentration of BW 245C.

-

Determine the EC50 value (the concentration of BW 245C that produces 50% of the maximal cAMP response).

-

Hemodynamic Monitoring in Anesthetized Rats

This protocol describes a general procedure for assessing the in vivo cardiovascular effects of BW 245C.

-

Animal Preparation:

-

Anesthetize male Sprague-Dawley rats with a suitable anesthetic (e.g., pentobarbital sodium).

-

Surgically implant catheters into a femoral artery for blood pressure monitoring and a femoral vein for drug administration.

-

-

Hemodynamic Measurements:

-

Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.

-

Allow the animal to stabilize after surgery.

-

Administer BW 245C intravenously as a bolus injection or continuous infusion at various doses.

-

Monitor and record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate before and after drug administration.

-

-

Data Analysis:

-

Calculate the change in hemodynamic parameters from baseline for each dose of BW 245C.

-

Construct dose-response curves to evaluate the potency and efficacy of BW 245C on cardiovascular parameters.

-

Signaling Pathways and Experimental Workflows

DP1 Receptor Signaling Pathway

Activation of the DP1 receptor by BW 245C initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

Caption: DP1 Receptor Signaling Pathway Activated by BW 245C.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the pharmacological evaluation of a compound like BW 245C.

Caption: General Experimental Workflow for BW 245C Characterization.

Conclusion

BW 245C remains a cornerstone pharmacological tool for the investigation of DP1 receptor biology. Its high potency and selectivity have enabled significant advancements in understanding the role of PGD2 in various physiological and pathophysiological contexts. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological characterization, providing a valuable resource for researchers in the field of prostanoid signaling and drug development. Further research to fully elucidate its therapeutic potential is warranted.

References

- 1. Synthesis and inhibitory activity on platelet aggregation of 13'-aza and other omega-chain modified BW245C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hemodynamic monitoring for 24 h in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol to monitor cardiac function and hemodynamics in septic rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continuous Hemodynamic Monitoring in an Intact Rat Model of Simulated Diving - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

Pharmacological Profile of (8-epi)-BW 245C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to BW 245C

BW 245C, chemically known as 5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin, is a synthetic hydantoin derivative that acts as a high-affinity and selective agonist for the prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype.[1] It is widely used as a pharmacological tool to investigate the physiological and pathophysiological roles of DP1 receptor activation. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the stimulatory G protein (Gs) to activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade mediates various biological effects, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for BW 245C.

Table 1: In Vitro Receptor Binding and Functional Activity of BW 245C

| Parameter | Species/System | Value | Reference Assay |

| Receptor Binding | |||

| Ki (vs. [3H]-PGD2) | Human Platelet Membranes | 0.9 nM | Radioligand Binding Assay |

| Functional Activity | |||

| IC50 (ADP-induced platelet aggregation) | Human Platelets | 8.7 nM | Platelet Aggregation Assay |

| IC50 (ADP-induced platelet aggregation) | Rat Platelets | 9.9 nM | Platelet Aggregation Assay |

| EC50 (cAMP production) | HEK293 cells expressing human DP1 receptor | 0.7 nM | cAMP Functional Assay |

Data for (8-epi)-BW 245C is not available.

Table 2: In Vivo Pharmacological Effects of BW 245C

| Effect | Animal Model | Dose | Route of Administration | Key Findings |

| Hypotension | Spontaneously Hypertensive Rats | 250 µg/kg | Intravenous (bolus) | Reduced systolic and diastolic blood pressure by 23% and 34%, respectively.[1] |

| Vasodilation | Anesthetized Rats | 0.3, 3, 30 µg/kg | Intravenous (infusion) | Dose-dependent reduction in mean arterial pressure; increased blood flow in skeletal muscle and skin. |

| Inhibition of Lung Fibrosis | Bleomycin-induced mouse model | 500 nmol/kg | Intratracheal | Significantly decreased inflammatory cell recruitment and collagen accumulation in the lung. |

| Suppression of Asthma Features | OVA-sensitized mice | Not specified | Intratracheal | Suppressed airway hyperresponsiveness and inflammation. |

| Reduction of Intraocular Pressure | Normotensive Human Volunteers | 2.5 µg | Topical | Induced an initial hypertension followed by a reduction in intraocular pressure. |

Data for this compound is not available.

Signaling Pathway of DP1 Receptor Activation

Activation of the DP1 receptor by an agonist like BW 245C initiates a well-defined signaling cascade. The receptor, a member of the GPCR superfamily, couples to the heterotrimeric G protein Gs. This interaction catalyzes the exchange of GDP for GTP on the α-subunit of Gs (Gαs), causing its dissociation from the βγ-subunits. The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, an enzyme that converts ATP into the second messenger cAMP. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit the final cellular response.

Experimental Protocols

Detailed methodologies for the key assays used to characterize BW 245C are provided below.

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to the DP1 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the DP1 receptor (e.g., from human platelets or a recombinant cell line) are isolated and prepared.

-

Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled DP1 ligand (e.g., [3H]-PGD2) and varying concentrations of the unlabeled test compound (e.g., BW 245C).

-

Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a common method for measuring the ability of a compound to stimulate cAMP production through the DP1 receptor.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human DP1 receptor (e.g., HEK293 cells) are cultured in appropriate media.

-

Treatment: The cells are treated with a range of concentrations of the test agonist (e.g., BW 245C) for a defined period.

-

Cell Lysis: The cells are lysed to release intracellular cAMP. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is constructed by plotting the cAMP concentration against the agonist concentration. The EC50 (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.

Platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of a compound on platelet aggregation.

References

Stereoisomeric Nuances in Prostaglandin D2 Receptor Agonism: A Comparative Analysis of (8-epi)-BW 245C and BW 245C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereoisomeric differences between (8-epi)-BW 245C and its parent compound, BW 245C, both synthetic analogs of prostaglandin D2 (PGD2). A comprehensive understanding of their distinct pharmacological profiles is critical for researchers engaged in the study of prostanoid signaling and for professionals in the field of drug development targeting the PGD2 receptor, DP1. This document delineates their comparative receptor binding affinities, functional potencies, and the underlying experimental methodologies, offering a foundational resource for advancing research and therapeutic design.

Core Stereoisomeric Distinction: The C-8 Position

The fundamental difference between this compound and BW 245C lies in their stereochemistry at the 8th carbon position of the prostanoic acid backbone. This subtle alteration in the spatial arrangement of the substituent at this chiral center gives rise to distinct three-dimensional structures, which in turn significantly influences their interaction with the DP1 receptor.

Quantitative Analysis of Receptor Interaction and Functional Response

The biological impact of this stereoisomerism is most evident in the quantitative measures of receptor binding and subsequent functional activation. The following tables present a consolidated summary of the key pharmacological parameters for this compound and BW 245C, facilitating a direct comparison of their efficacy and potency.

Table 1: Comparative Receptor Binding Affinities at the DP1 Receptor

| Compound | Receptor | Binding Affinity (K_i, nM) |

| BW 245C | DP1 | 1.1[1] |

| This compound | DP1 | 11[1] |

| Prostaglandin D2 | DP1 | 5.4[1] |

Table 2: Comparative Functional Potency in Adenylyl Cyclase Activation

| Compound | Assay | EC_50 (nM) |

| BW 245C | Adenylyl Cyclase Activation | 0.6[1] |

| This compound | Adenylyl Cyclase Activation | 5.0[1] |

| Prostaglandin D2 | Adenylyl Cyclase Activation | 3.0[1] |

The data clearly indicates that BW 245C possesses a 10-fold higher binding affinity for the DP1 receptor compared to its 8-epi stereoisomer. This enhanced affinity translates directly to its functional potency, where BW 245C is approximately 8.3 times more potent in activating the adenylyl cyclase signaling cascade.

Signaling Pathway and Experimental Workflow Visualization

The activation of the DP1 receptor by these agonists initiates a canonical G-protein coupled receptor (GPCR) signaling pathway, leading to the production of cyclic AMP (cAMP). The following diagrams, generated using the DOT language, illustrate this signaling cascade and the general experimental workflows employed to characterize these compounds.

Figure 1: DP1 Receptor Gs Signaling Pathway

Figure 2: Experimental Workflows

Detailed Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in this guide, offering a practical framework for the replication and validation of these findings.

Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the DP1 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human DP1 receptor.

-

Radioligand: [³H]-PGD2.

-

Unlabeled competitors: BW 245C, this compound, and unlabeled PGD2.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well microplate, add the following in order:

-

50 µL of Binding Buffer.

-

50 µL of unlabeled competitor at various concentrations (typically in a logarithmic series) or buffer for total binding. For non-specific binding, use a high concentration of unlabeled PGD2 (e.g., 10 µM).

-

50 µL of [³H]-PGD2 at a fixed concentration (typically at or near its K_d value).

-

50 µL of cell membrane suspension (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

Objective: To measure the functional potency (EC₅₀) of agonists by quantifying their ability to stimulate the production of cAMP in cells expressing the DP1 receptor.

Materials:

-

Intact cells stably expressing the human DP1 receptor.

-

Agonists: BW 245C, this compound, and PGD2.

-

Assay Buffer: Typically a Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor such as 0.5 mM isobutylmethylxanthine (IBMX) to prevent cAMP degradation.

-

Cell lysis reagent.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates and culture overnight to allow for attachment.

-

Pre-incubation: Remove the culture medium and wash the cells with Assay Buffer. Pre-incubate the cells with 100 µL of Assay Buffer (containing IBMX) at 37°C for 15 minutes.

-

Agonist Stimulation: Add 50 µL of the agonist at various concentrations (typically in a logarithmic series) to the wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis: Terminate the reaction by adding the cell lysis reagent provided in the cAMP detection kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

-

Conclusion

The stereochemical configuration at the C-8 position of BW 245C is a critical determinant of its pharmacological activity at the DP1 receptor. The parent compound, BW 245C, exhibits significantly higher binding affinity and functional potency compared to its stereoisomer, this compound. This guide provides the essential quantitative data, signaling pathway context, and detailed experimental protocols to support further investigation into the structure-activity relationships of prostanoid receptor agonists. A thorough understanding of these stereoisomeric differences is paramount for the rational design and development of selective and potent therapeutic agents targeting the DP1 receptor.

References

In Vitro Activity of Prostaglandin D2 Receptor Agonists: A Technical Overview of BW 245C, a Potent DP1 Agonist

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction to BW 245C

BW 245C is a hydantoin derivative that acts as a high-affinity and selective agonist for the prostaglandin D2 receptor 1 (DP1), also known as the prostanoid DP receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit (Gαs) to stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses.

Quantitative In Vitro Activity of BW 245C

The in vitro potency and efficacy of BW 245C have been characterized in various assay systems. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 0.9 nM | Human | [3H]-PGD2 Competition Binding (Platelet Membranes) | [1] |

| IC50 | 8.7 nM | Human | ADP-Induced Platelet Aggregation | [1] |

| IC50 | 9.9 nM | Rat | ADP-Induced Platelet Aggregation | [1] |

| EC50 | 0.7 nM | Human | cAMP Production (HEK293 cells expressing hDP) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the general protocols for the key in vitro assays used to characterize the activity of BW 245C.

Radioligand Binding Assay (Competition Binding)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Ki) of BW 245C for the DP1 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the DP1 receptor (e.g., human platelets or a recombinant cell line).

-

[3H]-PGD2 (radioligand).

-

BW 245C (test compound).

-

Non-specific binding control (e.g., a high concentration of unlabeled PGD2).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a series of dilutions of BW 245C.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of BW 245C.

-

Include control wells for total binding (membranes + [3H]-PGD2) and non-specific binding (membranes + [3H]-PGD2 + excess unlabeled PGD2).

-

Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of BW 245C by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the BW 245C concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of BW 245C that inhibits 50% of the specific binding of [3H]-PGD2).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the DP1 receptor signaling pathway.

Objective: To determine the potency (EC50) of BW 245C in stimulating cAMP production.

Materials:

-

A cell line stably expressing the human DP1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

BW 245C (test compound).

-

Forskolin (a positive control that directly activates adenylyl cyclase).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Lysis buffer.

Procedure:

-

Seed the DP1-expressing cells in a multi-well plate and grow to a suitable confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate for a short period.

-

Prepare a serial dilution of BW 245C.

-

Add the different concentrations of BW 245C to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Include control wells for basal cAMP levels (buffer only) and maximal stimulation (e.g., with forskolin).

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., measuring fluorescence or luminescence).

-

Plot the cAMP concentration against the logarithm of the BW 245C concentration to generate a dose-response curve.

-

Determine the EC50 value, which is the concentration of BW 245C that produces 50% of the maximal response.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the DP1 receptor signaling pathway and a typical experimental workflow for characterizing a DP1 agonist.

References

(8-epi)-BW 245C: A Technical Guide to Prostanoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Prostanoid Receptors

Prostanoids, which include prostaglandins and thromboxanes, are lipid mediators derived from arachidonic acid. They exert their diverse biological effects by binding to a family of eight distinct seven-transmembrane GPCRs. These receptors are classified into five main types based on their sensitivity to the five primary naturally occurring prostanoids:

-

DP Receptors: Activated by Prostaglandin D2 (PGD2). Two subtypes exist, DP1 and DP2 (also known as CRTH2).

-

EP Receptors: Activated by Prostaglandin E2 (PGE2). Four subtypes have been identified: EP1, EP2, EP3, and EP4.

-

FP Receptor: Activated by Prostaglandin F2α (PGF2α).

-

IP Receptor: Activated by Prostacyclin (PGI2).

-

TP Receptor: Activated by Thromboxane A2 (TXA2).

These receptors are coupled to different G-proteins, leading to the activation of distinct intracellular signaling pathways and cellular responses.

Binding Affinity of BW 245C to Prostanoid Receptors

While specific quantitative binding data for (8-epi)-BW 245C across the full panel of prostanoid receptors is not available in the reviewed literature, extensive studies have characterized the binding profile of its parent compound, BW 245C. BW 245C is a well-established selective agonist for the DP1 receptor.

Below is a summary of the known binding affinities (Ki) of BW 245C for various human prostanoid receptors. It is important to note that the binding profile of this compound may differ due to stereochemical differences.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Assay Type | Reference |

| DP1 | BW 245C | High Affinity | Human, Mouse | Radioligand Binding | [1][2] |

| EP4 | BW 245C | 64.7 | Human | Radioligand Binding | [3] |

Experimental Protocols

The determination of binding affinity and functional activity of ligands like this compound involves a variety of in vitro assays. The following sections detail the general methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[4][5] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a competitor ligand (the compound under investigation) that displaces the radioligand.

Objective: To determine the inhibition constant (Kᵢ) of this compound for each prostanoid receptor subtype.

General Protocol:

-

Membrane Preparation:

-

Cells stably or transiently expressing the specific human prostanoid receptor subtype (e.g., HEK293 or CHO cells) are cultured and harvested.

-

The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]

-

-

Competitive Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [³H]-PGD₂ for DP receptors, [³H]-PGE₂ for EP receptors) is incubated with the receptor-containing membranes.

-

Increasing concentrations of the unlabeled competitor ligand, this compound, are added to the incubation mixture.

-

The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor ligand.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the receptor.

-

Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. These assays measure the downstream signaling events that occur upon receptor activation.

DP1, EP2, EP4, and IP receptors are typically coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp). EP3 and some other receptors can couple to the Gi protein, which inhibits adenylyl cyclase and decreases cAMP levels.[7][8]

Objective: To determine the effect of this compound on cAMP production in cells expressing Gs or Gi-coupled prostanoid receptors.

General Protocol:

-

Cell Culture and Plating:

-

Cells expressing the receptor of interest are seeded into multi-well plates.

-

-

Compound Treatment:

-

For agonist testing, cells are treated with increasing concentrations of this compound.

-

For antagonist testing, cells are pre-incubated with this compound before the addition of a known agonist.

-

-

Cell Lysis and cAMP Measurement:

-

Data Analysis:

-

For agonists, the EC₅₀ value (the concentration that produces 50% of the maximal response) is determined.

-

For antagonists, the IC₅₀ value (the concentration that inhibits 50% of the agonist response) is determined.

-

Workflow for a cAMP Functional Assay

Caption: Workflow of a cAMP functional assay.

EP1, FP, and TP receptors are typically coupled to the Gq protein, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[11][12]

Objective: To determine the effect of this compound on intracellular calcium levels in cells expressing Gq-coupled prostanoid receptors.

General Protocol:

-

Cell Culture and Dye Loading:

-

Cells expressing the receptor of interest are seeded into black-walled, clear-bottom multi-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) that exhibits an increase in fluorescence upon binding to Ca²⁺.[13]

-

-

Compound Addition and Fluorescence Measurement:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

This compound (for agonist testing) or a known agonist after pre-incubation with this compound (for antagonist testing) is added to the wells.

-

The change in fluorescence intensity is monitored over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

-

For agonists, the EC₅₀ value is determined from the concentration-response curve.

-

For antagonists, the IC₅₀ value is determined.

-

Workflow for a Calcium Mobilization Assay

Caption: Workflow of a calcium mobilization assay.

Prostanoid Receptor Signaling Pathways

The binding of an agonist to a prostanoid receptor initiates a cascade of intracellular events that ultimately leads to a physiological response. The specific signaling pathway activated depends on the receptor subtype and the type of G-protein to which it couples.

DP1 Receptor Signaling Pathway (Gs-coupled)

Caption: DP1 receptor signaling pathway.

EP1 Receptor Signaling Pathway (Gq-coupled)

Caption: EP1 receptor signaling pathway.

Conclusion

This technical guide has outlined the fundamental principles and methodologies for assessing the binding affinity of this compound to the prostanoid receptor family. While specific binding data for this epimer remains to be published, the provided information on its parent compound, BW 245C, and the detailed experimental protocols offer a robust framework for its characterization. A thorough understanding of the binding selectivity and functional activity of this compound is essential for elucidating its pharmacological profile and potential therapeutic applications. Future research should focus on generating a comprehensive binding affinity profile of this compound across all prostanoid receptors to fully understand its potential as a selective pharmacological tool or therapeutic agent.

References

- 1. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BW 245C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Pharmacological characterization of [(3)H]-prostaglandin E(2) binding to the cloned human EP(4) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. promega.com [promega.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Responses to (8-epi)-BW 245C Stimulation: An In-depth Technical Guide

Disclaimer: This technical guide primarily details the cellular responses to BW 245C, a well-studied diastereomer of (8-epi)-BW 245C. Due to a lack of specific experimental data for this compound in the current scientific literature, this document extrapolates the known activities of BW 245C. As stereochemistry can significantly influence biological activity, the cellular responses described herein should be considered presumptive for this compound and require experimental validation.

Introduction

This compound is the C-8 diastereomer of BW 245C, a potent and selective agonist of the Prostaglandin D2 (PGD2) receptor, specifically the DP1 subtype.[1] BW 245C is a valuable tool for investigating the physiological and pathophysiological roles of DP1 receptor activation. This guide provides a comprehensive overview of the known cellular responses to BW 245C stimulation, focusing on its mechanism of action, downstream signaling pathways, and quantifiable biological effects. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling.

Mechanism of Action and Signaling Pathway

BW 245C exerts its effects by binding to and activating the DP1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by DP1 receptor agonism involves the coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G-protein complex. This activation cascade leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Figure 1: Presumed signaling pathway of this compound via the DP1 receptor.

Quantitative Data on BW 245C Activity

The following tables summarize key quantitative data for BW 245C, providing insights into its potency and efficacy in various experimental systems.

| Parameter | Value | Cell/Tissue Type | Reference |

| Ki | 0.9 nM | Human platelet membranes | [2] |

| EC50 | 0.7 nM | HEK293 cells expressing human DP1 receptor | [2] |

| IC50 | 8.7 nM | ADP-induced human platelet aggregation | [2] |

| IC50 | 9.9 nM | ADP-induced rat platelet aggregation | [2] |

Table 1: Receptor Binding and Functional Potency of BW 245C

| Experimental Model | Dosing | Effect | Reference |

| Spontaneously hypertensive rats | 250 µg/kg (intravenous bolus) | 23% reduction in systolic blood pressure, 34% reduction in diastolic blood pressure | [2] |

| Anesthetized rats | 0.3, 3, 30 µg/kg (i.v. infusion) | Dose-dependent reduction in mean arterial pressure | [3] |

Table 2: In Vivo Effects of BW 245C

Key Cellular Responses

Stimulation with BW 245C elicits a range of cellular responses, primarily mediated by the increase in intracellular cAMP. These include:

-

Inhibition of Platelet Aggregation: A hallmark effect of DP1 receptor activation is the potent inhibition of platelet aggregation induced by various stimuli, such as ADP.[2][4]

-

Vasodilation: BW 245C induces vasodilation, leading to a decrease in blood pressure.[2][3] This effect is primarily mediated by the relaxation of vascular smooth muscle cells.

-

Modulation of Immune Responses: Activation of the DP1 receptor can suppress certain features of asthma by modulating lung dendritic cell function and inducing regulatory T cells.

-

Inhibition of Fibroblast Proliferation: In the context of lung fibrosis, BW 245C has been shown to inhibit the proliferation of lung fibroblasts.

It is important to note that in some experimental systems, the effects of BW 245C may also involve EP receptors, suggesting potential cross-reactivity or alternative signaling pathways.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular responses to BW 245C.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the DP1 receptor.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a source rich in DP1 receptors, such as human platelets or cells recombinantly expressing the receptor.

-

Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled DP1 receptor ligand (e.g., [3H]-PGD2).

-

Competition Binding: In parallel, incubate the membranes and radioligand with increasing concentrations of the unlabeled test compound (BW 245C).

-

Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay

Objective: To quantify the change in intracellular cAMP levels following stimulation with a DP1 agonist.

Methodology:

-

Cell Culture: Culture cells expressing the DP1 receptor (e.g., HEK293-DP1) to an appropriate density.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Stimulate the cells with various concentrations of the test compound (BW 245C) for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 (concentration of agonist that produces 50% of the maximal response).

Figure 2: General experimental workflows for characterizing this compound activity.

Conclusion

While direct experimental data on this compound is scarce, the extensive research on its diastereomer, BW 245C, provides a strong foundation for predicting its cellular responses. It is anticipated that this compound will act as a potent DP1 receptor agonist, leading to the activation of the Gαs-adenylyl cyclase-cAMP signaling cascade and resulting in physiological effects such as inhibition of platelet aggregation and vasodilation. However, it is imperative that dedicated studies are conducted to confirm these presumed activities and to elucidate any potential differences in potency, selectivity, or downstream signaling that may arise from the difference in stereochemistry at the C-8 position. Such studies will be crucial for the accurate interpretation of experimental results and for the potential development of this compound as a pharmacological tool or therapeutic agent.

References

- 1. Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium: an argument for a different DP receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereochemistry and biological activity of chlorinated lipids: a study of danicalipin A and selected diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The D prostanoid receptor agonist BW245C [(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic acid] inhibits fibroblast proliferation and bleomycin-induced lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for (8-epi)-BW 245C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-epi)-BW 245C is a potent and selective agonist of the Prostaglandin D2 (PGD2) receptor 1, also known as the DP1 receptor. The DP1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling cascade mediates a variety of cellular responses, making this compound a valuable tool for investigating the physiological and pathophysiological roles of the PGD2/DP1 signaling axis.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its preparation, application to cells, and methods to assess its biological effects.

Mechanism of Action

This compound mimics the action of the endogenous ligand PGD2 at the DP1 receptor. The binding of this compound induces a conformational change in the receptor, facilitating its interaction with the Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer and subsequent activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels activate downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, leading to the modulation of cellular processes such as gene expression, cell survival, and inflammation.[1][2][4]

Caption: Signaling pathway of this compound via the DP1 receptor.

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound in different cell types.

| Cell Type | Parameter | Value | Reference |

| Human Eosinophils | EC50 (Apoptosis Inhibition) | 0.826 µM | |

| Mouse Lung Fibroblasts | Effective Concentration (Inhibition of Proliferation) | Micromolar concentrations | [5] |

| Human Orbital Fibroblasts | Effective Concentration (Hyaluronan Synthesis) | Not specified, but PGD2 effective at 0.5-5 µM | [6] |

| Mouse Intestinal Sacs | Effective Concentration (Decreased Permeability) | 1 µM | |

| Bone Marrow-Derived Macrophages | Effective Concentration (Pydc3 Expression) | Not specified, but treatment with BW245C showed effect | [4] |

| Parameter | Cell Type/System | Observed Effect | Reference |

| Apoptosis | Human Eosinophils | Significantly enhanced cell viability and inhibited apoptosis. | |

| Gene Expression (BCL-XL, VLA-4, CCR3) | Human Eosinophils | Increased mRNA levels. | |

| Cell Proliferation | Mouse Lung Fibroblasts | Inhibited basal and TGF-β-induced proliferation. | [5] |

| Hyaluronan Synthesis | Human Orbital Fibroblasts | Strongly induced hyaluronan synthesis. | [6] |

| Intestinal Permeability | Mouse Intestinal Sacs | Decreased intestinal permeability. | |

| Inflammasome Activation | Bone Marrow-Derived Macrophages | Suppressed inflammasome activation by upregulating Pydc3. | [4] |

| cAMP Production | Human Platelets | Activates adenylate cyclase. | [3] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This compound is soluble in organic solvents such as DMSO and ethanol, and to a lesser extent in aqueous buffers like PBS. [7]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Ethanol, sterile

-

Phosphate-buffered saline (PBS), sterile, pH 7.2

-

Sterile microcentrifuge tubes

Protocol for Stock Solution (10 mM in DMSO):

-

Bring the vial of this compound powder and DMSO to room temperature.

-

Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 368.47 g/mol ), add 271.4 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Protocol for Working Solution:

-

Thaw an aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare a 1 µM working solution, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

-

Mix the working solution thoroughly by gentle inversion before adding it to the cells.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

General Cell Culture Treatment Workflow

Caption: General workflow for treating cultured cells with this compound.

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and at the desired confluency (typically 70-80%) at the time of treatment.

-

Adherence/Stabilization: Allow cells to adhere and stabilize for 24-48 hours in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Treatment Media: Prepare the working solutions of this compound at various concentrations in fresh, pre-warmed cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the drug treatment.

-